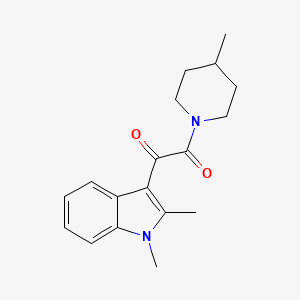

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione

Description

The compound 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione (CAS: 862831-31-0) is a diketone derivative featuring a 1,2-dimethylindole core linked to a 4-methylpiperidine moiety via a 1,2-dione bridge. Its molecular formula is C21H20N2O2, with a molecular weight of 332.4 g/mol . Key physicochemical properties include a water solubility of 1.6 µg/mL at pH 7.4, suggesting moderate hydrophobicity.

Properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12-8-10-20(11-9-12)18(22)17(21)16-13(2)19(3)15-7-5-4-6-14(15)16/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJQNJKUDQMISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One possible synthetic route could start with the formation of the indole core, followed by the introduction of the piperidine ring through a series of substitution reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would ensure efficient production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.

Reduction: Reduction reactions could lead to the formation of reduced derivatives with different properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups to the indole or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its indole core. Indole derivatives are known for their roles in neurotransmission, anti-inflammatory activity, and anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione would depend on its specific biological target. The indole core may interact with various receptors or enzymes, modulating their activity. The piperidine ring could enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the 1,2-dione-3-indolyl scaffold, emphasizing substituent effects on activity, pharmacokinetics, and physicochemical properties.

Table 1: Structural and Pharmacological Comparison

Key Findings

Substituent Effects on Activity :

- Halogenation : Fluorine (e.g., CID:507883, 3e) improves target binding via hydrophobic and electrostatic interactions .

- Methoxy Groups : In BMS-488043, 4,7-dimethoxy groups enhance solubility and viral target engagement .

- Bulkier Moieties : The 4-methylpiperidine in the target compound may reduce off-target effects compared to benzylpiperazine derivatives (), which are more lipophilic .

Solubility: The target compound’s low solubility (1.6 µg/mL) contrasts with BMS-488043, which likely benefits from methoxy groups enhancing aqueous solubility .

Synthetic Feasibility :

- Yields for indole-dione derivatives vary widely (57–83%), with halogenated aryl groups (e.g., 3f, 83% yield) showing higher efficiency than biphenyl analogs (3d, 57%) .

Clinical and Preclinical Relevance

Biological Activity

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic organic compound belonging to the class of indole derivatives. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features an indole moiety linked to a piperidine ring through an ethane dione structure. This unique configuration is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 1-(1,2-dimethylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |

| Molecular Formula | C18H22N2O2 |

| Molecular Weight | 302.38 g/mol |

| CAS Number | 862813-98-7 |

Pharmacological Properties

Research indicates that indole derivatives exhibit a range of pharmacological activities, including:

- Neurotransmission Modulation : The indole core can interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Anti-inflammatory Effects : Compounds similar to this one have demonstrated anti-inflammatory properties in various models.

- Anticancer Activity : Indole derivatives are being investigated for their ability to inhibit cancer cell proliferation.

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors (e.g., serotonin receptors), modulating their activity and influencing signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer cell survival.

- Cell Cycle Regulation : The compound could induce apoptosis in cancer cells by affecting cell cycle regulatory proteins.

Case Studies and Research Findings

Several studies have highlighted the potential of indole derivatives in therapeutic applications:

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of various indole derivatives, including this compound. Results showed significant neuroprotection against oxidative stress in neuronal cell lines.

Study 2: Anti-inflammatory Activity

Research conducted on a related compound demonstrated potent anti-inflammatory effects in animal models of arthritis. The study reported a reduction in pro-inflammatory cytokines and improved clinical scores.

Study 3: Anticancer Properties

In vitro studies indicated that the compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions yield the highest purity?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the indole core using indole-3-carboxaldehyde as a precursor, reacted with 4-methylpiperidine under acidic/basic conditions to form the indole-piperidine intermediate .

- Step 2: Alkylation of the intermediate using methylating agents (e.g., methyl bromide) to introduce dimethyl groups on the indole ring .

- Step 3: Oxidation of the intermediate with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form the dione structure . Key conditions include solvents (DMF, DCM), bases (triethylamine), and purification via column chromatography. Industrial-scale synthesis may employ continuous flow reactors for yield optimization .

Q. How does the substitution pattern on the indole and piperidine rings influence chemical reactivity and biological activity?

The dimethyl group on the indole ring enhances steric hindrance, reducing nonspecific interactions, while the 4-methylpiperidine moiety improves lipophilicity, affecting membrane permeability. Comparative studies with analogs (e.g., ethyl-substituted piperidine) show reduced activity due to altered pharmacokinetics . Structure-activity relationship (SAR) analyses suggest that methyl groups optimize binding to hydrophobic pockets in biological targets .

Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., δ 2.1–2.5 ppm for piperidine methyl groups) .

- HPLC: Use a C18 column with methanol/buffer mobile phase (65:35 v/v, pH 4.6) for purity assessment .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (302.38 g/mol) and fragmentation patterns .

Q. What key physicochemical properties (e.g., logP, solubility) affect its suitability for biological studies?

- logP: Estimated at 2.8 (via computational models), indicating moderate lipophilicity suitable for cellular uptake .

- Solubility: Limited aqueous solubility (<0.1 mg/mL); recommend DMSO stock solutions for in vitro assays .

- Stability: Susceptible to photodegradation; store in amber vials at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the oxidation behavior of the dione moiety in different solvent systems?

Contradictions arise from solvent polarity effects:

- Polar solvents (e.g., H₂O): Promote hydrolysis of the dione to carboxylic acid derivatives.

- Nonpolar solvents (e.g., toluene): Stabilize the dione structure but slow reaction kinetics. Experimental validation via kinetic studies (UV-Vis monitoring at 280 nm) and control of water content (<0.1%) is advised .

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

- Substituent Modifications: Replace the 4-methylpiperidine with bulkier groups (e.g., 4-tert-butyl) to exploit steric effects .

- Functionalization: Introduce electron-withdrawing groups (e.g., nitro) to the indole ring to modulate electronic properties and binding affinity .

- Biological Screening: Use high-throughput assays (e.g., fluorescence polarization) to evaluate derivatives against receptor isoforms .

Q. How can stability under experimental conditions (e.g., pH, temperature) be systematically evaluated?

- Accelerated Stability Studies: Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- pH Profiling: Assess stability in buffers (pH 1–10) to identify degradation hotspots (e.g., acid-catalyzed hydrolysis of the dione) .

Q. What methodologies integrate computational chemistry to predict metabolic pathways or target interactions?

- Docking Simulations: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic predictions .

- DFT Calculations: Optimize ground-state geometries to identify reactive sites (e.g., carbonyl groups prone to nucleophilic attack) .

- MD Simulations: Evaluate binding kinetics to receptors (e.g., serotonin transporters) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.